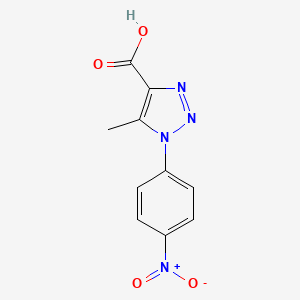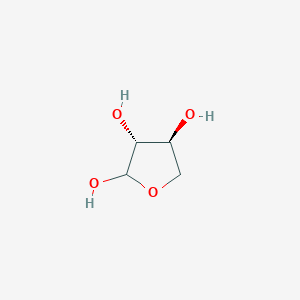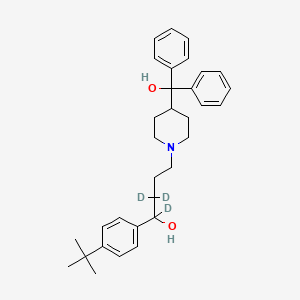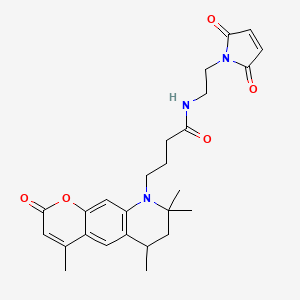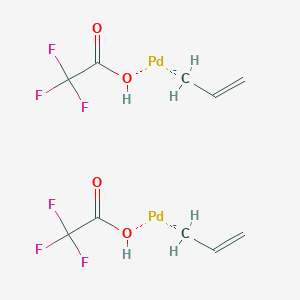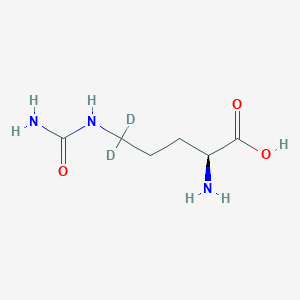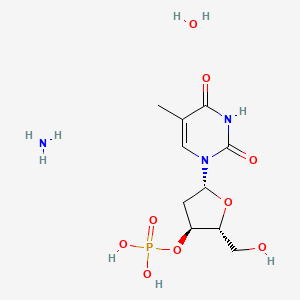
Thymidine 3'-monophosphate ammonium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 3’-monophosphate ammonium salt hydrate is a chemical compound with the empirical formula C10H14N2O8P · xNH3 · yH2O and a molecular weight of 321.20 (anhydrous free acid basis) . It is a nucleotide derivative of thymidine, which is a pyrimidine nucleoside. This compound is commonly used in biochemical and molecular biology research due to its role in DNA synthesis and repair.
Vorbereitungsmethoden
Thymidine 3’-monophosphate ammonium salt hydrate is typically prepared enzymatically . The enzymatic preparation involves the use of specific enzymes that catalyze the phosphorylation of thymidine to form thymidine monophosphate. This method ensures high purity and specificity of the product. Industrial production methods may involve large-scale enzymatic reactions under controlled conditions to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Thymidine 3’-monophosphate ammonium salt hydrate can undergo various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form thymidine diphosphate and thymidine triphosphate, which are essential for DNA synthesis.
Hydrolysis: The compound can be hydrolyzed to release thymidine and inorganic phosphate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common reagents used in these reactions include ATP for phosphorylation and specific enzymes like thymidine kinase . The major products formed from these reactions are thymidine diphosphate, thymidine triphosphate, and thymidine.
Wissenschaftliche Forschungsanwendungen
Thymidine 3’-monophosphate ammonium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study phosphorylation and other biochemical processes.
Biology: The compound is crucial in DNA synthesis studies, cell proliferation assays, and as a marker for DNA replication.
Medicine: It is used in research related to cancer, where it helps in understanding DNA synthesis and repair mechanisms in cancer cells.
Industry: The compound is used in the production of diagnostic kits and reagents for molecular biology research
Wirkmechanismus
Thymidine 3’-monophosphate ammonium salt hydrate exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for thymidylate kinase, which catalyzes the phosphorylation of thymidine monophosphate to thymidine diphosphate . This reaction is essential for the synthesis of deoxythymidine triphosphate (dTTP), a building block of DNA. The compound also interacts with other enzymes involved in DNA replication and repair, ensuring the fidelity and efficiency of these processes.
Vergleich Mit ähnlichen Verbindungen
Thymidine 3’-monophosphate ammonium salt hydrate can be compared with other nucleotide derivatives such as:
Thymidine diphosphate (TDP): A phosphorylated form of thymidine monophosphate, essential for DNA synthesis.
Thymidine triphosphate (TTP): The triphosphate form, which is directly incorporated into DNA during replication.
Deoxyuridine monophosphate (dUMP): A precursor in the synthesis of thymidine monophosphate.
The uniqueness of thymidine 3’-monophosphate ammonium salt hydrate lies in its specific role as a substrate for thymidylate kinase and its involvement in the initial steps of DNA synthesis .
Eigenschaften
Molekularformel |
C10H20N3O9P |
|---|---|
Molekulargewicht |
357.25 g/mol |
IUPAC-Name |
azane;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H15N2O8P.H3N.H2O/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);1H3;1H2/t6-,7+,8+;;/m0../s1 |
InChI-Schlüssel |
AWIYUQSEPILHQT-ZJWYQBPBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O.N.O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O.N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)


